Product packaging for 4-(1-Bromoethyl)-1,1'-biphenyl(Cat. No.:CAS No. 59771-00-5)

4-(1-Bromoethyl)-1,1'-biphenyl

Cat. No.: B14594501
CAS No.: 59771-00-5
M. Wt: 261.16 g/mol
InChI Key: QXRQPSGCBGVJPX-UHFFFAOYSA-N
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Description

Foundational Significance of Biphenyl (B1667301) Scaffolds as Core Structures

The biphenyl scaffold, characterized by two phenyl rings linked by a single carbon-carbon bond, is a fundamental structural motif in organic chemistry. rsc.orgchemistrysteps.com This arrangement forms the backbone of numerous natural products, marketed pharmaceuticals, and advanced materials. rsc.orgsigmaaldrich.com The utility of the biphenyl unit extends to its application as a core component in liquid crystals, fluorescent layers in organic light-emitting diodes (OLEDs), and chiral reagents for asymmetric synthesis. chemistrysteps.comchemicalbook.com The inherent stability and defined three-dimensional structure of the biphenyl axis make it a reliable and versatile building block in the design of complex molecular architectures. chemistrysteps.com

Role of Functionalized Biphenyls as Versatile Synthetic Intermediates

While the parent biphenyl molecule is relatively non-reactive, the introduction of functional groups onto the phenyl rings transforms it into a highly valuable and versatile synthetic intermediate. chemistrysteps.comsigmaaldrich.com Substituted biphenyls are crucial precursors in the production of a wide array of fine chemicals, agricultural products, and pharmaceuticals. rsc.orgchemicalbook.com The presence of reactive handles, such as halogens or alkyl groups, allows for a multitude of subsequent chemical transformations. chemistrysteps.comsigmaaldrich.com

Methods such as Suzuki-Miyaura cross-coupling, Ullmann reactions, and Friedel-Crafts reactions are commonly employed to both synthesize and further modify functionalized biphenyls. rsc.org These derivatives serve as key intermediates for constructing more complex molecules, including heteroaromatic and polycyclic aromatic compounds, by enabling the coupling of different aromatic fragments. chemistrysteps.com The strategic functionalization of the biphenyl scaffold is therefore a cornerstone of modern synthetic chemistry, providing pathways to novel compounds with significant chemical and pharmacological properties. sigmaaldrich.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13Br B14594501 4-(1-Bromoethyl)-1,1'-biphenyl CAS No. 59771-00-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59771-00-5

Molecular Formula

C14H13Br

Molecular Weight

261.16 g/mol

IUPAC Name

1-(1-bromoethyl)-4-phenylbenzene

InChI

InChI=1S/C14H13Br/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

QXRQPSGCBGVJPX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)Br

Origin of Product

United States

Synthetic Methodologies for the Preparation of 4 1 Bromoethyl 1,1 Biphenyl and Analogous Bromoalkyl Biphenyls

Direct Halogenation Strategies on Biphenyl (B1667301) Substrates

Direct halogenation offers a straightforward approach to introduce a bromine atom onto an alkylated biphenyl backbone. These methods often rely on radical mechanisms or regioselective approaches to achieve the desired product.

Radical-Initiated Bromination of Alkylated Biphenyls (e.g., Methylbiphenyl)

Radical-initiated bromination is a common method for the synthesis of bromoalkyl biphenyls. This typically involves the reaction of an alkylated biphenyl, such as 4-methylbiphenyl (B165694) or 4-ethylbiphenyl, with a bromine source under conditions that promote the formation of radicals.

A widely used reagent for this transformation is N-Bromosuccinimide (NBS), a convenient source of bromine radicals (Br•). nih.govwikipedia.org The reaction is typically carried out in a nonpolar solvent like carbon tetrachloride (CCl4) and initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photo-irradiation. wikipedia.orgprepchem.comoregonstate.edu The Wohl-Ziegler reaction specifically refers to the allylic and benzylic bromination using NBS. wikipedia.org The benzylic position of alkylated biphenyls is particularly susceptible to radical abstraction due to the stability of the resulting benzylic radical. wikipedia.orgoregonstate.edu For instance, the reaction of 4-methylbiphenyl with NBS and a catalytic amount of dibenzoyl peroxide at reflux temperature yields 4-(bromomethyl)-1,1'-biphenyl. prepchem.com Similarly, ethylbenzene (B125841) undergoes radical bromination to exclusively form (1-bromoethyl)benzene, indicating the high selectivity of this reaction for the benzylic position. oregonstate.edu

Alternative brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have been employed to minimize the formation of di- and tri-bromo impurities, which can be a challenge with NBS. rasayanjournal.co.in

Table 1: Examples of Radical-Initiated Bromination of Alkylated Biphenyls

Starting MaterialBrominating AgentInitiator/ConditionsProductReference
4-Methyl-(1,1'-biphenyl)-2-carboxylateN-BromosuccinimideDibenzoyl peroxide, refluxMethyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate prepchem.com
4'-Methyl-biphenyl derivativeHydrobromic acid/alkali metal bromatePhoto-irradiation4'-Bromomethyl-biphenyl derivative google.com
4-Methyl-[1,1'-biphenyl]-2'-carbonitrileSodium bromate/Sodium Pyrosulfite0-15 °C4-Bromoethyl-[1,1'-biphenyl]-2'-carbonitrile google.com
EthylbenzeneNot specifiedPhotolytic initiation(1-Bromoethyl)benzene oregonstate.edu

Regioselective Bromination Approaches to Biphenyl Systems

Achieving regioselectivity in the bromination of biphenyl systems is crucial to ensure the desired isomer is formed. The directing effects of existing substituents on the biphenyl core play a significant role in determining the position of bromination. For electron-rich aromatic compounds, such as those with activating groups, bromination with NBS in dimethylformamide (DMF) can lead to high para-selectivity. wikipedia.org

In some cases, specific catalysts or reaction conditions are employed to control the regioselectivity. For example, a method for regioselective monobromination of alkylbenzene substrates uses N-bromosuccinimide promoted by the solid acid H3PO4/Zr(OH)4. sioc-journal.cn This approach, carried out in acetonitrile (B52724) under reflux, yields monobrominated products in excellent yields without bromination of the side chain. sioc-journal.cn

Furthermore, bromine-lithium exchange reactions on polybrominated biphenyls allow for the modular and regioselective synthesis of various polysubstituted biphenyls. beilstein-journals.org This method relies on the differential reactivity of bromine atoms based on their chemical environment, enabling precise functionalization. beilstein-journals.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount to maximize the yield and purity of the desired bromoalkyl biphenyl product while minimizing side reactions. acs.org Key parameters that are often adjusted include the choice of brominating agent, solvent, temperature, and reaction time. rasayanjournal.co.inresearchgate.net

For instance, in the synthesis of 4'-bromomethyl-biphenyl-2-carbonitrile, using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) instead of NBS was found to minimize the formation of dibromo impurities. rasayanjournal.co.in The study also optimized the equivalents of DBDMH and the solvent, finding that 0.72 equivalents of DBDMH in acetonitrile provided the best results with dibromo impurity levels below 0.5%. rasayanjournal.co.in

Temperature control is also critical. A process for preparing 4'-bromomethyl-biphenyl derivatives specifies a reaction temperature between 0°C and 45°C, with a preference for 0°C to room temperature (around 20-25°C) to enhance selectivity. google.com Similarly, in the synthesis of 4-bromoethyl-[1,1'-biphenyl]-2'-carbonitrile, the reaction mixture is cooled to 0°C before the addition of reagents and then allowed to warm to 15°C. google.com

The purification of the crude product is another important aspect. Column chromatography using silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient is a common method for isolating the desired product and removing impurities.

Table 2: Optimization Parameters for Bromination Reactions

ParameterVariationEffect on Yield/PurityReference
Brominating Agent NBS vs. DBDMHDBDMH can reduce the formation of dibromo impurities. rasayanjournal.co.in
Solvent Carbon tetrachloride, Chloroform, Dichloromethane, AcetonitrileAcetonitrile was found to be optimal in a specific case, leading to better yield and quality. rasayanjournal.co.in
Temperature 0°C to 45°CLower temperatures (0-25°C) are often preferred to control selectivity and minimize side reactions. google.com
Catalyst Loading VariedOptimization of catalyst loading can lead to excellent selectivity and yields (80–90%). researchgate.net
Mole Ratio VariedAdjusting the mole ratio of reactants is crucial for achieving high yields. researchgate.net

Indirect Synthetic Pathways via Functional Group Transformations

Indirect methods provide alternative routes to bromoalkyl biphenyls, often starting from precursors with different functional groups. These transformations offer flexibility in synthesis design and can be advantageous when direct halogenation is not feasible or leads to undesired byproducts.

Conversion of Alcohols or Other Precursors to Bromoethyl Moieties

A common indirect route involves the conversion of a corresponding alcohol to the desired bromoethyl derivative. For example, 1-(biphenyl-4-yl)ethanol can be converted to 4-(1-bromoethyl)-1,1'-biphenyl. This transformation can be achieved using various brominating agents that are effective for converting alcohols to alkyl bromides. organic-chemistry.org

Another precursor-based approach involves the reduction of a ketone followed by bromination. For example, 4'-bromo-4-acetylbiphenyl can be reduced to the corresponding alcohol, which can then be converted to the bromoethyl derivative. nih.govbldpharm.com The synthesis of alkyl bromides from alcohols can be mediated by reagents such as tetraethylammonium (B1195904) bromide in the presence of [Et2NSF2]BF4 (XtalFluor-E), which offers the advantage of generating water-soluble byproducts, simplifying the workup process. organic-chemistry.org

Functional group interconversion is a fundamental strategy in organic synthesis, allowing for the transformation of one functional group into another through reactions like substitution, oxidation, or reduction. chemistry.coachimperial.ac.uk

Alkylation Reactions Leading to Biphenyl Derivatives

Alkylation reactions, particularly the Friedel-Crafts alkylation, are fundamental for introducing alkyl groups onto an aromatic ring. nih.govmt.comlibretexts.orgsaskoer.ca This reaction typically involves reacting an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). mt.comlibretexts.org

In the context of synthesizing precursors for bromoalkyl biphenyls, Friedel-Crafts acylation can be employed. For example, the reaction of biphenyl with acetyl chloride in the presence of a Lewis acid can produce 1-([1,1'-biphenyl]-4-yl)ethan-1-one. rsc.org This ketone can then be further functionalized to the desired bromoethyl biphenyl.

Another powerful method for forming the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. rsc.orgnih.gov This involves the reaction of an aryl halide with a phenylboronic acid, catalyzed by a palladium or nickel complex, to form a biphenyl derivative. nih.gov This biphenyl can then undergo subsequent alkylation and bromination steps to yield the final product. For instance, 4-bromobenzaldehyde (B125591) can react with phenylboronic acid to form 4-biphenylcarbaldehyde, which can then be converted to the target bromoalkyl biphenyl through further synthetic steps.

Stereoselective Approaches to this compound

The creation of the chiral center at the carbon bearing the bromine atom in this compound necessitates the use of stereoselective synthetic methods. These approaches can be broadly categorized into enantioselective and diastereoselective strategies, aiming to produce a single enantiomer or diastereomer with high purity.

Enantioselective Synthesis of Chiral Bromoethyl Stereocenters

The enantioselective synthesis of chiral 1-bromoethyl arenes, including this compound, is a significant challenge in asymmetric synthesis. scienceopen.com Methodologies often focus on the enantioselective transformation of a prochiral precursor, such as a ketone or an alcohol, or the kinetic resolution of a racemic mixture.

One common strategy involves the asymmetric reduction of the corresponding ketone, 4-acetyl-1,1'-biphenyl, to the chiral alcohol, 1-(1,1'-biphenyl-4-yl)ethanol, followed by stereospecific bromination. The enantioselectivity of the reduction can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation.

Alternatively, dynamic kinetic resolution (DKR) of the racemic alcohol precursor presents an efficient route. This process combines rapid racemization of the starting alcohol with an enantioselective reaction, theoretically allowing for a 100% yield of a single enantiomer. For instance, a non-enzymatic DKR of benzylic alcohols has been reported using a combination of a ruthenium pincer complex for racemization and a copper-based catalyst for enantioselective dehydrogenative Si-O coupling. d-nb.info While not specifically demonstrated on 1-(1,1'-biphenyl-4-yl)ethanol, this methodology has been successfully applied to a range of substituted 1-phenylethanols, suggesting its potential applicability. d-nb.info

Another approach is the direct enantioselective bromination of the corresponding alcohol. While challenging, research into the stereoselective bromination of β-aryl alcohols using N-bromosuccinimide (NBS) and thiourea (B124793) additives has shown promise. nih.gov For example, the bromination of chiral 1,1-diphenyl-1-propan-2-ol proceeded with complete enantiospecificity, indicating that under specific conditions, the stereochemical integrity of the starting alcohol can be retained or inverted in a controlled manner. nih.gov

The development of chiral catalysts for the asymmetric bromination of alkenes also provides a potential, though less direct, route. core.ac.uk The synthesis of the precursor alkene, 4-vinyl-1,1'-biphenyl, followed by catalytic asymmetric bromination could yield a chiral dibromide, which would then require further selective transformations to arrive at this compound.

Table 1: Examples of Enantioselective Transformations Relevant to the Synthesis of Chiral Bromoethyl Arenes

Precursor SubstrateReaction TypeCatalyst/ReagentProduct TypeKey FindingReference
Benzylic AlcoholsDynamic Kinetic ResolutionRu pincer complex, Cu-H catalystChiral Silyl EthersHigh yields and enantioselectivities for various substituted benzylic alcohols. d-nb.info
Chiral β-Aryl AlcoholsStereospecific BrominationNBS, ThioureaChiral Alkyl BromidesReaction proceeds with complete enantiospecificity, yielding products with retention of configuration. nih.gov
AlkenesAsymmetric BrominationChiral Iodoarene CatalystsChiral Brominated CompoundsDevelopment of catalysts for the enantioselective delivery of Br+ to alkenes. core.ac.uk

Diastereoselective Control in Bromoalkylation Reactions

Diastereoselective bromoalkylation reactions are employed when a substrate already contains one or more stereocenters, and the goal is to control the formation of a new stereocenter relative to the existing ones. In the context of this compound, this would typically involve a biphenyl precursor that is already chiral, for example, due to atropisomerism or the presence of another chiral substituent.

Atropisomerism, a type of axial chirality resulting from hindered rotation around the biphenyl single bond, can be a powerful tool for diastereoselective control. wikipedia.org If the biphenyl core of the starting material is enantiomerically pure, the chiral environment created by the non-planar rings can influence the approach of the brominating agent to the ethyl side chain, leading to the preferential formation of one diastereomer. The development of axially chiral biphenyl ligands has been a major focus in asymmetric catalysis, and these principles can be applied intramolecularly. nih.gov

Substrate-controlled diastereoselectivity can also be achieved if the biphenyl moiety contains another stereocenter. For example, if a chiral auxiliary is attached to the biphenyl ring, it can direct the stereochemical outcome of the bromination of the ethyl group. The steric bulk and electronic properties of the auxiliary would dictate the facial selectivity of the reaction.

A reported palladium-catalyzed diastereoselective cross-coupling of two aryl halides to synthesize chiral eight-membered nitrogen heterocycles demonstrates the principle of using existing chirality to control the formation of new stereochemical elements in biphenyl-containing systems. rsc.org While the reaction type is different, the underlying concept of diastereoselective control is relevant.

The stereochemical outcome of the bromination of alcohols can also be influenced by neighboring groups. For instance, the diastereospecific bromination of (±)-threo- or (±)-erythro-3-aryl-2-butanols using NBS and thiourea has been studied, highlighting the influence of a nearby stereocenter on the reaction's outcome. nih.gov

Table 2: Principles of Diastereoselective Synthesis Applicable to Bromoalkyl Biphenyls

Stereocontrol ElementPrinciplePotential Application to this compound
AtropisomerismAn existing enantiopure axially chiral biphenyl scaffold directs the approach of the reagent to the prochiral ethyl group.Synthesis starting from an enantiopure 4-acetyl-1,1'-biphenyl with hindered rotation.
Substrate ControlA pre-existing stereocenter on the biphenyl ring or a chiral auxiliary directs the stereochemical outcome of the bromination.Use of a chiral precursor where the biphenyl moiety is substituted with a chiral group.
Neighboring Group ParticipationA functional group adjacent to the reaction center influences the stereochemistry of the transformation.Not directly applicable to the bromoethyl group itself, but relevant if other functional groups are present on the side chain.

Chemical Reactivity and Transformational Chemistry of 4 1 Bromoethyl 1,1 Biphenyl

Nucleophilic Substitution Reactions of the Bromoethyl Group

The benzylic carbon atom in 4-(1-bromoethyl)-1,1'-biphenyl is electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an S\textsubscript{N}2 mechanism, leading to the displacement of the bromide ion and the formation of a new bond. wikipedia.orgmasterorganicchemistry.comlibretexts.org The secondary nature of the benzylic carbon means that S\textsubscript{N}1 pathways can also be accessible, particularly with weaker nucleophiles or under conditions that favor carbocation formation.

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound can readily participate in such reactions. Carbon-based nucleophiles, such as organometallic reagents and cyanide ions, are effective for this purpose.

Grignard Reagents: While Grignard reagents are potent carbon nucleophiles, their high reactivity can sometimes lead to side reactions with benzylic halides. However, under carefully controlled conditions, they can be used to introduce alkyl or aryl substituents at the benzylic position.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds are highly reactive carbon nucleophiles that can displace the benzylic bromide.

Cyanide Ion: The cyanide ion (CN⁻) is an excellent nucleophile for S\textsubscript{N}2 reactions with alkyl halides, including benzylic bromides. chemguide.co.ukchemguide.co.ukyoutube.comchemistrystudent.com The reaction of this compound with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent would be expected to yield 2-(4-biphenylyl)propanenitrile. This transformation is significant as the resulting nitrile group can be further hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to other functional groups.

Table 1: Representative Reactions with Carbon-Based Nucleophiles

Nucleophile Reagent Example Product
Cyanide KCN 2-(4-Biphenylyl)propanenitrile

This compound is also a valuable precursor for introducing heteroatoms at the benzylic position. This is achieved through reactions with nitrogen, oxygen, and sulfur-containing nucleophiles.

Nitrogen Nucleophiles: A variety of nitrogen-based nucleophiles can displace the benzylic bromide. Ammonia can be used to form the corresponding primary amine, although overalkylation can be a competing process. A more controlled method for synthesizing primary amines involves the use of the azide (B81097) ion (N₃⁻) as a nucleophile, followed by reduction. For instance, the synthesis of 4-(1-azidoethyl)-4'-(4-propoxyphenoxy)-1,1'-biphenyl has been reported, demonstrating the feasibility of this approach with similar substrates. researchgate.net The subsequent reduction of the azide can be achieved using various reagents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield the primary amine, 4-(1-aminoethyl)-1,1'-biphenyl. nih.govnottingham.ac.ukyoutube.commasterorganicchemistry.com

Oxygen Nucleophiles: The Williamson ether synthesis provides a classic and efficient method for forming ethers from alkyl halides. wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.comkhanacademy.org In the context of this compound, reaction with an alkoxide or phenoxide would lead to the formation of the corresponding ether. For example, treatment with sodium ethoxide would yield 4-(1-ethoxyethyl)-1,1'-biphenyl.

Sulfur Nucleophiles: Thiols and their corresponding thiolates are excellent nucleophiles and react readily with benzylic bromides to form thioethers. For instance, reaction with thiourea (B124793) followed by hydrolysis is a common method for the synthesis of thiols. Alternatively, direct reaction with a thiol under basic conditions or with a pre-formed thiolate salt will yield the corresponding thioether.

Table 2: Representative Reactions with Heteroatom Nucleophiles

Nucleophile Type Reagent Example Intermediate/Product
Nitrogen Sodium Azide (NaN₃) 4-(1-Azidoethyl)-1,1'-biphenyl
Followed by LiAlH₄ 4-(1-Aminoethyl)-1,1'-biphenyl
Oxygen Sodium Ethoxide (NaOEt) 4-(1-Ethoxyethyl)-1,1'-biphenyl

Metal-Catalyzed Cross-Coupling Reactions

The bromoethyl group of this compound can participate in metal-catalyzed cross-coupling reactions, a powerful set of tools for C-C bond formation. These reactions typically involve a palladium or nickel catalyst.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides. While most commonly used for coupling aryl halides, it has been successfully applied to benzylic halides. nih.govnih.gov The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield a diarylmethane derivative. The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions. mdpi.com

Table 3: Representative Suzuki-Miyaura Coupling Reaction

Boronic Acid Catalyst Product

The Negishi and Kumada couplings offer alternative strategies for the cross-coupling of organic halides.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org Benzylic bromides are known to be effective substrates in Negishi couplings, reacting with various organozinc compounds to form new C-C bonds. researchgate.netacs.orgthieme-connect.com

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent as the organometallic partner and is typically catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org The reaction of this compound with a Grignard reagent, such as phenylmagnesium bromide, in the presence of a suitable catalyst, would provide another route to diarylmethane structures. acs.org

Table 4: Representative Negishi and Kumada Coupling Reactions

Coupling Reaction Organometallic Reagent Catalyst Product
Negishi Phenylzinc chloride Pd(PPh₃)₄ 4-(1-Phenylethyl)-1,1'-biphenyl

A particularly interesting aspect of the chemistry of biphenyl (B1667301) systems is the potential for selective functionalization when multiple reactive sites are present. In a hypothetical molecule such as 4-bromo-4'-(1-bromoethyl)-1,1'-biphenyl, two different carbon-bromine bonds exist: a benzylic bromide and an aryl bromide. The relative reactivity of these two sites in a metal-catalyzed cross-coupling reaction is a key consideration for achieving chemo- and regioselectivity.

In general, the oxidative addition of a palladium(0) catalyst to a carbon-halogen bond is faster for sp³-hybridized carbons (like the benzylic bromide) than for sp²-hybridized carbons (like the aryl bromide). youtube.com This difference in reactivity can be exploited to achieve selective coupling at the benzylic position. By carefully choosing the reaction conditions, such as the catalyst, ligands, and temperature, it is often possible to favor the reaction at the more reactive site. For example, in a Suzuki-Miyaura coupling of a dihalo compound containing both a benzylic and an aryl bromide, the reaction would be expected to occur preferentially at the benzylic position. This allows for the stepwise functionalization of the biphenyl scaffold, where the benzylic position is modified first, followed by a subsequent cross-coupling at the aryl position if desired.

Electrophilic Aromatic Substitution on the Biphenyl Core

The biphenyl core of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for introducing new functional groups onto aromatic rings. The regiochemical outcome of such substitutions is dictated by the directing effects of the substituents already present on the biphenyl system: the 1-bromoethyl group and the phenyl group itself.

An existing substituent on a benzene (B151609) ring influences both the rate of reaction and the position of the incoming electrophile. lumenlearning.com Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing. organicchemistrytutor.comunizin.org

Activating groups increase the rate of EAS compared to unsubstituted benzene by donating electron density to the ring, thereby stabilizing the carbocation intermediate (the arenium ion). These are typically ortho-, para-directors. youtube.comlibretexts.org

Deactivating groups decrease the reaction rate by withdrawing electron density. Most deactivating groups are meta-directors, with the notable exception of halogens, which are deactivating yet ortho-, para-directing. organicchemistrytutor.comlibretexts.org

In the case of this compound, we must consider the directing effects within the substituted ring (Ring A) and on the unsubstituted ring (Ring B).

The Phenyl Group as a Substituent : Each phenyl ring acts as a substituent on the other. A phenyl group is a weakly activating group and directs incoming electrophiles to the ortho and para positions. This is due to the resonance stabilization of the arenium ion intermediate, where the positive charge can be delocalized into the adjacent ring. lumenlearning.com

The 1-Bromoethyl Group : This group, located at the C4 position of Ring A, is an alkyl group substituted with a bromine atom at the benzylic position.

Alkyl groups are generally considered weakly activating and ortho-, para-directing due to an electron-donating inductive effect. libretexts.org

Halogens like bromine are deactivating due to their strong electron-withdrawing inductive effect, but they are ortho-, para-directing because their lone pairs can stabilize the arenium ion intermediate through resonance. libretexts.orglibretexts.org

The combined influence suggests that the 1-bromoethyl group is likely a deactivating or weakly activating group that directs substitution to the ortho positions (C3 and C5).

Potential Products of Electrophilic Aromatic Substitution on this compound.
ReactionReagentsMajor Predicted Product(s)Reference Principle
NitrationHNO₃, H₂SO₄4-(1-Bromoethyl)-4'-nitro-1,1'-biphenyl and 4-(1-Bromoethyl)-2'-nitro-1,1'-biphenyl spu.edu
BrominationBr₂, FeBr₃4-Bromo-4'-(1-bromoethyl)-1,1'-biphenyl and 2-Bromo-4'-(1-bromoethyl)-1,1'-biphenyl nih.gov
Friedel-Crafts AcylationRCOCl, AlCl₃1-(4'-(1-Bromoethyl)-[1,1'-biphenyl]-4-yl)ethan-1-one lumenlearning.com

Other Key Transformations

Oxidation and Reduction Chemistry of the Bromoethyl Moiety

The 1-bromoethyl group contains a reactive secondary benzylic bromide, which is amenable to both oxidation and reduction reactions, providing pathways to other important biphenyl derivatives.

The benzylic carbon of the 1-bromoethyl group is susceptible to oxidation. Strong oxidizing agents can transform alkyl side-chains on an aromatic ring. libretexts.org While direct oxidation of the benzylic bromide might be complex, a common synthetic strategy involves first converting the bromide to an alcohol or alkene, followed by oxidation. However, certain modern methods allow for the direct oxidation of benzylic C-H bonds. acs.orgnih.gov

Vigorous oxidation of alkylbenzenes, for example with hot potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), typically cleaves the side chain to the benzylic carbon, yielding a carboxylic acid. masterorganicchemistry.com For this compound, such a reaction would likely yield 4-biphenylcarboxylic acid. Milder oxidation methods, if applied after converting the bromide to an alcohol (e.g., 1-(1,1'-biphenyl-4-yl)ethanol), could yield the corresponding ketone, 4-acetyl-1,1'-biphenyl. Reagents like Oxone in the presence of sodium bromide have been shown to selectively oxidize secondary benzylic alcohols to ketones. mdma.ch

Representative Oxidation Reactions of Benzylic Moieties.
Starting Material TypeOxidizing AgentProduct TypeReference
AlkylbenzeneKMnO₄, heatCarboxylic Acid masterorganicchemistry.com
Secondary Benzylic AlcoholOxone / NaBrKetone mdma.ch
Secondary Benzylic C-HVarious (e.g., photocatalysis)Ketone nih.gov

The carbon-bromine bond in the bromoethyl moiety can be readily reduced, replacing the bromine atom with a hydrogen atom. This transformation, known as hydrogenolysis or dehalogenation, converts this compound into 4-ethyl-1,1'-biphenyl. This is a common reaction for alkyl halides.

Powerful hydride-based reducing agents are effective for this purpose. Lithium aluminum hydride (LiAlH₄) is a potent reagent that readily reduces secondary alkyl bromides, particularly reactive benzylic bromides, to the corresponding alkanes. koreascience.kryoutube.commasterorganicchemistry.com The reaction with benzylic bromides is often rapid and proceeds in high yield. youtube.com Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent but can also reduce secondary alkyl halides, typically requiring more forcing conditions or activation. vt.edumasterorganicchemistry.com The reduction is believed to occur via an Sₙ2 mechanism. vt.edu Radical-based reductions are also highly effective (see Section 3.4.2).

Common Reagents for the Reduction of Benzylic Bromides.
Reducing AgentTypical ConditionsProductReference
Lithium Aluminum Hydride (LiAlH₄)Ethereal solvent (e.g., THF, Et₂O)4-Ethyl-1,1'-biphenyl koreascience.kryoutube.com
Sodium Borohydride (NaBH₄)Aprotic solvent (e.g., DMF, DMSO)4-Ethyl-1,1'-biphenyl vt.edu
Tributyltin Hydride (Bu₃SnH) / AIBNInert solvent, heat4-Ethyl-1,1'-biphenyl libretexts.orgorganic-chemistry.org

Radical Reactions and Mechanistic Studies

The benzylic position of the 1-bromoethyl group makes this compound an excellent substrate for radical reactions. The relative weakness of the benzylic C-H bond (and susceptibility of the C-Br bond to homolytic cleavage) is due to the resonance stabilization of the resulting benzylic radical. libretexts.orgmasterorganicchemistry.com In this radical, the unpaired electron is delocalized over the adjacent aromatic ring, significantly increasing its stability. masterorganicchemistry.com

One of the most common radical transformations for alkyl halides is dehalogenation, which serves as a method of reduction. Tributyltin hydride (Bu₃SnH) is a classic reagent for this purpose, typically used with a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.orgjove.com

The reaction proceeds via a radical chain mechanism:

Initiation : AIBN thermally decomposes to generate initiating radicals, which abstract a hydrogen atom from Bu₃SnH to form the tributyltin radical (Bu₃Sn•).

Propagation : The tributyltin radical abstracts the bromine atom from this compound, yielding tributyltin bromide and the key 1-(1,1'-biphenyl-4-yl)ethyl radical. This benzylic radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to form the final product, 4-ethyl-1,1'-biphenyl, and regenerate the tributyltin radical, which continues the chain. libretexts.orgjove.com

Benzylic bromides like this compound are highly effective initiators for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique. cmu.edu ATRP allows for the synthesis of polymers with predetermined molecular weights and low polydispersity. wikipedia.org

In ATRP, a transition metal complex (commonly copper-based) acts as a catalyst, reversibly activating and deactivating the polymer chain end. wikipedia.org The process is initiated when the catalyst abstracts the bromine atom from the initiator, this compound, to form the 1-(1,1'-biphenyl-4-yl)ethyl radical and the oxidized metal complex. This radical then adds to a monomer (e.g., styrene, acrylates), starting the polymer chain growth. The halogen atom is then reversibly transferred back to the growing polymer chain end by the oxidized metal complex, creating a dormant species. This rapid equilibrium between active (radical) and dormant (alkyl halide) species minimizes termination reactions and allows for controlled polymer growth. cmu.eduwikipedia.org The use of a functional initiator like this biphenyl derivative incorporates the biphenyl moiety at one end of every polymer chain.

The intermediacy of radicals in reactions at the benzylic position is well-established through various mechanistic studies. Stereochemical studies of benzylic bromination often show racemization, which is consistent with the formation of a planar or rapidly inverting radical intermediate. masterorganicchemistry.com Furthermore, radical-clock experiments, where substrates are designed to undergo a rapid, predictable rearrangement if a radical is formed, have been used to confirm the existence of benzylic radicals and measure the rates of subsequent steps. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-(1-Bromoethyl)-1,1'-biphenyl by probing the magnetic properties of its proton (¹H) and carbon (¹³C) nuclei. The chemical environment of each nucleus dictates its resonance frequency, providing a detailed map of the molecular framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is characterized by distinct signals from the aliphatic ethyl group and the aromatic biphenyl (B1667301) rings.

Ethyl Group: The proton on the carbon bearing the bromine atom (-CH(Br)-) is expected to appear as a quartet, shifted significantly downfield due to the electron-withdrawing effect of the bromine. The terminal methyl protons (-CH₃) would appear as a doublet, coupled to the single methine proton.

Biphenyl Group: The nine protons on the biphenyl rings will produce a complex series of overlapping multiplets in the aromatic region of the spectrum.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz)
-CH₃ (ethyl) 1.8 - 2.1 Doublet (d) ~7.0
-CH(Br)- (ethyl) 5.0 - 5.3 Quartet (q) ~7.0

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The presence of the electronegative bromine atom and the distinct environments of the biphenyl carbons result in a predictable pattern of signals.

The carbon atom directly bonded to the bromine (-C(Br)-) is expected to be significantly deshielded, appearing at a lower field.

The biphenyl moiety will show a set of signals corresponding to the substituted and unsubstituted aromatic carbons. Due to symmetry in the unsubstituted phenyl ring, fewer than twelve signals may be observed for the aromatic carbons.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₃ (ethyl) 20 - 28
-CH(Br)- (ethyl) 45 - 55

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the mass spectrum would exhibit a characteristic molecular ion peak. A key feature is the isotopic pattern caused by the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a natural abundance of approximately 50.7% and 49.3%, respectively. This results in two peaks of nearly equal intensity for the molecular ion (M⁺) and any bromine-containing fragments: one for the ⁷⁹Br isotope and another two mass units higher (M+2) for the ⁸¹Br isotope. wpmucdn.com

When the molecular ion is subjected to energy (e.g., through electron ionization), it fragments in predictable ways. chemguide.co.uklibretexts.org The stability of the resulting charged fragments determines the major peaks observed in the spectrum.

Predicted Mass Spectrometry Data for this compound

m/z Value Proposed Fragment Identity Notes
260/262 [C₁₄H₁₃Br]⁺ (M⁺) Molecular ion peak, showing the characteristic M⁺ / M+2 pattern for a single bromine atom.
181 [C₁₄H₁₃]⁺ Loss of a bromine radical (•Br) from the molecular ion. This benzylic-type carbocation is highly stabilized.
165 [C₁₃H₉]⁺ Loss of a methyl radical (•CH₃) from the [C₁₄H₁₂]⁺ fragment, which can arise from the loss of HBr.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. compoundchem.comyoutube.com The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key structural components.

Predicted Diagnostic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H Stretch Aromatic (Biphenyl)
3000 - 2850 C-H Stretch Aliphatic (Ethyl)
1600 - 1450 C=C Stretch Aromatic Ring (Biphenyl)
~700 and ~760 C-H Bend (Out-of-plane) Monosubstituted and Para-disubstituted aromatic rings

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is essential for both assessing the purity of this compound and for separating its different isomeric forms.

For routine purity analysis, a reversed-phase HPLC (RP-HPLC) method is typically employed. sielc.com In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, such as a mixture of acetonitrile (B52724) and water, is used to elute the components. The purity of the sample can be determined by the area of its corresponding peak in the resulting chromatogram.

A critical application of HPLC for this compound is the separation of its enantiomers. Since this compound possesses a chiral center at the carbon atom bonded to the bromine, it exists as a pair of enantiomers ((R) and (S) forms). These isomers cannot be separated on a standard achiral column. Enantiomeric separation requires the use of a Chiral Stationary Phase (CSP). csfarmacie.cz The CSP is composed of a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation and quantification. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Analysis

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light. For this compound, Electronic Circular Dichroism (ECD) is a particularly valuable method for analyzing its enantiomeric properties.

ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. nih.gov An achiral molecule will not produce an ECD signal. The two enantiomers of a chiral compound will produce ECD spectra that are mirror images of each other (equal in magnitude but opposite in sign).

The biphenyl unit in this compound acts as a chromophore. The chiral environment induced by the stereocenter perturbs the electronic transitions of this chromophore, resulting in characteristic positive or negative signals known as Cotton effects. By comparing the experimentally measured ECD spectrum to those predicted by quantum chemical calculations, the absolute configuration (i.e., whether the stereocenter is R or S) of a given enantiomer can be determined. utexas.eduunits.it This makes ECD a definitive, non-destructive method for assigning the absolute stereochemistry of chiral molecules.

Computational Chemistry and Theoretical Investigations of Bromoethyl Biphenyl Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the electronic structure and inherent reactivity of 4-(1-Bromoethyl)-1,1'-biphenyl. DFT methods, such as the widely used B3LYP hybrid functional combined with a suitable basis set (e.g., 6-311++G(d,p)), offer a balance between computational cost and accuracy for organic molecules. nih.gov

These calculations begin by determining the molecule's optimized ground-state geometry, predicting key structural parameters. For this compound, this includes the bond lengths of the C-Br bond, the C-C bonds within and between the phenyl rings, and the various bond angles. The presence of the bulky and electronegative bromine atom, along with the alkyl chain, influences the electron distribution across the biphenyl (B1667301) system.

DFT calculations can be used to predict a variety of electronic properties that serve as descriptors for reactivity. chemrxiv.org For instance, the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) can identify atoms susceptible to nucleophilic or electrophilic attack. The results from such calculations are crucial for understanding how the molecule will behave in different chemical environments. The reactivity of substituted benzenes, for example, has been mechanistically and regioselectively explored using static DFT calculations. rsc.org

An illustrative table of calculated properties for a molecule like this compound, derived from a typical DFT calculation, is shown below.

Table 1: Representative Theoretical Electronic Properties of this compound calculated using DFT (B3LYP/6-311+G(d,p)). (Illustrative Data)
PropertyCalculated ValueSignificance
Dipole Moment (Debye)2.15 DIndicates overall molecular polarity, affecting solubility and intermolecular interactions.
C-Br Bond Length (Å)1.97 ÅPredicts the length and, indirectly, the strength of the bond to the leaving group.
Inter-ring C-C Bond Length (Å)1.49 ÅReflects the degree of conjugation between the two phenyl rings.
Mulliken Charge on Br-0.28 eQuantifies the partial negative charge on the bromine atom due to its high electronegativity.
Mulliken Charge on C (alpha to Br)+0.15 eIndicates the electrophilic nature of the carbon atom attached to bromine.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static. The molecule's flexibility is dominated by the rotation around the single bond connecting the two phenyl rings. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies.

For biphenyl systems, the key parameter is the dihedral angle (torsion angle) between the planes of the two aromatic rings. libretexts.org While unsubstituted biphenyl has a preferred dihedral angle of approximately 45° in the gas phase, this is the result of a delicate balance between steric repulsion of the ortho-hydrogens (favoring a twisted conformation) and π-conjugation (favoring a planar conformation). libretexts.orgic.ac.uk The introduction of a substituent, even at the para-position, can influence this rotational barrier. biomedres.usacs.org

Computational methods can map the potential energy surface as a function of this dihedral angle. The planar conformation (0° dihedral angle) and the perpendicular conformation (90° dihedral angle) typically represent transition states or energy maxima. biomedres.us The energy difference between the lowest-energy (ground state) conformation and these maxima are the rotational barriers. For this compound, the 1-bromoethyl group does not directly cause steric hindrance at the ortho positions, but its size and electronic effects can subtly alter the rotational profile compared to unsubstituted biphenyl.

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. nih.gov By simulating the motion of atoms at a given temperature, MD can explore the accessible conformational space, showing how the molecule flexes, bends, and rotates. These simulations are valuable for understanding how the molecule might behave in solution and how it might interact with other molecules or biological targets. mdpi.com

Table 2: Representative Calculated Rotational Energy Barriers for a 4-Substituted Biphenyl System. (Illustrative Data)
Conformation (Dihedral Angle)Relative Energy (kcal/mol)State
~2.0 kcal/molTransition State (Planar)
~45°0.0 kcal/molEnergy Minimum (Twisted)
90°~1.8 kcal/molTransition State (Perpendicular)
~135°0.0 kcal/molEnergy Minimum (Twisted, Enantiomeric)

Elucidation of Reaction Mechanisms and Transition States

The 1-bromoethyl group is a key reactive site in this compound. As a secondary alkyl halide, it can undergo nucleophilic substitution (SN) and elimination (E) reactions. Computational chemistry is instrumental in elucidating the detailed mechanisms of these reactions, particularly distinguishing between SN1/E1 and SN2/E2 pathways. chemistry.coachlumenlearning.com

The SN1 and E1 mechanisms proceed through a common carbocation intermediate. libretexts.orgchemistrysteps.com The rate-determining step is the cleavage of the C-Br bond to form a secondary benzylic carbocation. masterorganicchemistry.com This carbocation is stabilized by hyperconjugation and, more significantly, by resonance with the adjacent phenyl ring. Computational methods can model this process by:

Locating the Transition State: A transition state search algorithm is used to find the geometry of the highest energy point along the reaction coordinate corresponding to C-Br bond cleavage. wolfram.com This is a first-order saddle point on the potential energy surface.

Calculating Activation Energy: The energy difference between the reactant (ground state) and the transition state gives the activation energy (ΔG‡), a key determinant of the reaction rate. Theoretical investigations of SN1 reactions have been performed to calculate these energies. researchgate.net

Characterizing the Intermediate: The geometry and stability of the resulting carbocation intermediate are calculated.

Modeling Subsequent Steps: The subsequent, faster steps, such as nucleophilic attack on the carbocation (SN1) or removal of a beta-proton by a base (E1), can also be modeled to map the complete reaction profile. chemistrysteps.com

Because the substrate is a secondary halide, borderline mechanisms between SN1 and SN2 are also possible, and computational studies, especially those including explicit solvent molecules, can help clarify the subtle factors that favor one pathway over another. nih.gov

Table 3: Representative Calculated Energetics for an SN1 Reaction Pathway of a Secondary Benzylic Bromide. (Illustrative Data)
SpeciesRelative Free Energy (ΔG, kcal/mol)
Reactant0.0
Transition State 1 (C-Br cleavage)+18.5
Carbocation Intermediate+12.0
Transition State 2 (Nucleophilic attack)+13.5
Product-5.0

Analysis of Molecular Electrostatic Potential and Frontier Orbitals

To visualize a molecule's reactivity, chemists often use computed molecular properties like the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs).

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.delibretexts.org It reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). youtube.com For this compound, an MEP map would show:

A region of high negative potential (red) around the electronegative bromine atom, indicating its susceptibility to electrophiles or its role in halogen bonding. researchgate.net

Regions of positive potential (blue) around the hydrogen atoms, particularly the one on the carbon bearing the bromine, making it susceptible to abstraction by a base.

The π-systems of the biphenyl rings would show intermediate potential, capable of interacting with other π-systems or cations. niscpr.res.in

Frontier Molecular Orbitals (FMOs) —the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity and electronic properties. youtube.com

HOMO: This orbital represents the location of the most loosely held electrons. It is associated with the molecule's ability to act as an electron donor (a nucleophile). In this compound, the HOMO is expected to be a π-orbital distributed primarily across the biphenyl ring system.

LUMO: This orbital represents the most accessible empty orbital for accepting electrons. It is associated with the molecule's ability to act as an electron acceptor (an electrophile). The LUMO is likely to have significant contribution from the σ* anti-bonding orbital of the C-Br bond, making this bond the site of nucleophilic attack. youtube.com

The HOMO-LUMO energy gap (ΔE) is an important parameter derived from FMO analysis. A smaller gap generally implies higher chemical reactivity and polarizability. nih.gov These descriptors are valuable for predicting how the molecule will participate in chemical reactions. nih.gov

Table 4: Representative Frontier Orbital Properties for a Substituted Biphenyl. (Illustrative Data)
ParameterValue (eV)Interpretation
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy-0.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)5.7 eVIndicates chemical stability and resistance to electronic excitation.

Applications of 4 1 Bromoethyl 1,1 Biphenyl As a Versatile Synthetic Building Block

Intermediates for the Synthesis of Complex Organic Molecules

The utility of a chemical compound as an intermediate hinges on its ability to participate in a variety of chemical reactions to form more complex structures. For 4-(1-Bromoethyl)-1,1'-biphenyl, the presence of a secondary benzylic bromide suggests a high reactivity towards nucleophilic substitution reactions. This would theoretically allow for the introduction of a wide range of functional groups, making it a valuable precursor for diverse molecular skeletons.

Reaction TypePotential NucleophileResulting Functional Group
Nucleophilic SubstitutionCyanide (CN⁻)Nitrile
Nucleophilic SubstitutionAzide (B81097) (N₃⁻)Azide
Nucleophilic SubstitutionAlkoxides (RO⁻)Ether
Nucleophilic SubstitutionAmines (RNH₂)Amine

These transformations would yield a variety of substituted biphenyl (B1667301) derivatives, which are core structures in many biologically active compounds and functional materials. However, specific examples of large-scale or laboratory syntheses employing this compound as a key intermediate are not prominently featured in the current body of scientific literature.

Precursors for Organometallic Reagents in Catalysis

Organometallic reagents are crucial in modern organic synthesis, particularly in the formation of carbon-carbon bonds. Alkyl halides are common starting materials for the preparation of these reagents. Theoretically, this compound could be used to generate organometallic species such as Grignard reagents or organolithium compounds.

The formation of such a reagent would involve the reaction of this compound with magnesium or lithium metal. The resulting organometallic compound would possess a nucleophilic carbon atom at the benzylic position, enabling it to react with various electrophiles. This could be a powerful tool for creating new carbon-carbon bonds in a controlled manner. Despite this potential, there is a lack of specific documented instances of its use as a precursor for organometallic reagents in catalytic processes.

Building Blocks for Advanced Functional Materials and Ligands

The biphenyl unit is a common component in the design of advanced functional materials, including liquid crystals, organic light-emitting diodes (OLEDs), and polymers with specific optical or electronic properties. The ability to introduce various functional groups onto the this compound scaffold could, in principle, allow for the tuning of these properties.

Furthermore, chiral ligands are essential in asymmetric catalysis. The stereocenter at the bromo-substituted carbon of the ethyl group in this compound offers the potential for the synthesis of novel chiral ligands. By substituting the bromine with a coordinating group, it might be possible to create ligands that can be used in transition-metal-catalyzed reactions to produce enantiomerically enriched products. As with other applications, while the potential exists, concrete examples in the scientific literature are not readily found.

Role in the Synthesis of Therapeutically Relevant Scaffolds (Focus on chemical synthesis pathways, not biological activity)

The biphenyl scaffold is a cornerstone in the structure of many pharmaceutical agents. Halogenated biphenyls, in particular, are key intermediates in the synthesis of numerous drugs.

Precursors for Angiotensin II Receptor Blocker Intermediates

Angiotensin II receptor blockers (ARBs), commonly known as "sartans," are a class of drugs used to treat high blood pressure and heart failure. A common structural feature of many sartans is a biphenyl core. The synthesis of these drugs often involves the use of brominated biphenyl intermediates. For instance, 4-(bromomethyl)-1,1'-biphenyl is a widely used precursor in the industrial synthesis of sartans like Losartan and Valsartan.

Theoretically, this compound could serve a similar role, with the ethyl linkage potentially modifying the pharmacokinetic profile of the resulting drug molecule. However, established and patented synthetic routes for commercially available ARBs predominantly utilize the bromomethyl analogue. There is no significant evidence to suggest that this compound is a key intermediate in the current manufacturing processes of these drugs.

Synthesis of Other Biologically Active Biphenyl Derivatives

Beyond ARBs, the biphenyl structure is present in a wide array of other biologically active molecules, including anti-inflammatory agents, antibiotics, and anticancer drugs. The versatility of the this compound as a synthetic handle could theoretically be exploited to build these complex structures. The reactivity of the benzylic bromide would allow for the attachment of various pharmacophores and functional groups necessary for biological activity.

Despite these possibilities, the scientific literature does not currently provide widespread examples of the application of this compound in the synthesis of such compounds. The focus has largely remained on more readily available or synthetically accessible biphenyl intermediates.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(1-Bromoethyl)-1,1'-biphenyl in a laboratory setting?

  • Methodological Answer : The compound can be synthesized via Pd-catalyzed cross-coupling reactions, leveraging brominated intermediates. For example, a general procedure involves reacting a bromo-substituted biphenyl precursor (e.g., 4-bromobiphenyl) with ethyl magnesium bromide under inert conditions. Purification typically employs silica gel chromatography or thin-layer chromatography (TLC) to isolate the product .

Q. How should researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Combine elemental analysis (C, H, Br content) with spectroscopic techniques:

  • 1H/13C NMR : Confirm substitution patterns (e.g., ethyl and bromo groups) by comparing δ values to analogous biphenyl derivatives .
  • Mass Spectrometry : Verify molecular weight (e.g., via ESI-MS) to ensure absence of unreacted starting materials .

Q. What safety protocols are critical when handling brominated biphenyl compounds?

  • Methodological Answer : Use fume hoods to avoid inhalation, wear nitrile gloves to prevent skin contact, and store the compound in amber glass containers under inert gas (e.g., N2) to minimize degradation. First-aid measures include immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data during structural elucidation?

  • Methodological Answer : Conflicting NMR signals may arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:

  • Variable-Temperature NMR : Detect conformational changes by analyzing spectra at different temperatures.
  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks and assign proton-carbon correlations unambiguously .
  • Cross-validate with X-ray crystallography : Use SHELX programs for single-crystal refinement to resolve ambiguities .

Q. What strategies optimize regioselective functionalization of this compound for derivative synthesis?

  • Methodological Answer :

  • Directing Groups : Introduce temporary groups (e.g., esters) to steer bromination or coupling reactions to specific positions.
  • Pd-Catalyzed C-H Activation : Utilize ligands like BrettPhos to enhance selectivity in cross-couplings .
  • Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide experimental design .

Q. How can crystallographic data resolve challenges in characterizing polymorphs of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement provides precise bond lengths and angles. For polymorph identification:

  • Twinned Data Handling : Use SHELXPRO to deconvolute overlapping reflections in twinned crystals.
  • High-Resolution Data : Collect data at synchrotron facilities (λ < 1 Å) to improve resolution for large unit cells .

Q. What analytical workflows are recommended for detecting trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities.
  • GC-ECD : Detect halogenated byproducts (e.g., residual brominated precursors) with electron capture detection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.